molecular formula C13H10FNO2 B12312937 6-(4-Fluorobenzyl)nicotinic acid

6-(4-Fluorobenzyl)nicotinic acid

Cat. No.: B12312937
M. Wt: 231.22 g/mol
InChI Key: FFJCOKARZPWZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a fluorobenzyl group attached to the sixth position of the nicotinic acid ring. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and have been extensively studied for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including 6-(4-Fluorobenzyl)nicotinic acid, often involves large-scale chemical synthesis using readily available starting materials. The process may include steps such as halogenation, coupling reactions, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorobenzyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield carboxylic acids, while reduction of the nitro group can produce amines .

Scientific Research Applications

6-(4-Fluorobenzyl)nicotinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorobenzyl)nicotinic acid is unique due to the presence of the fluorobenzyl group, which can enhance its chemical stability and biological activity compared to other nicotinic acid derivatives . This modification can lead to improved pharmacokinetic properties and therapeutic potential.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-11-4-1-9(2-5-11)7-12-6-3-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17)

InChI Key

FFJCOKARZPWZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.